Diethyl undecylmalonate
Description
Diethyl undecylmalonate is a malonic acid derivative where the central methylene group is substituted with an undecyl (C₁₁H₂₃) chain, and the carboxylic acid groups are esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, particularly in the malonic ester synthesis, enabling the formation of substituted acetic acids. The undecyl chain likely enhances lipophilicity, making it useful in surfactants or polymer applications, though specific data require extrapolation from related compounds.
Properties
CAS No. |
41240-52-2 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
diethyl 2-undecylpropanedioate |
InChI |
InChI=1S/C18H34O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h16H,4-15H2,1-3H3 |
InChI Key |
JTGMUXOVRXRFRN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Ester Cleavage
Diethyl undecylmalonate undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Produces undecylmalonic acid and ethanol .
-
Basic Hydrolysis : Forms the sodium salt of undecylmalonic acid, which decarboxylates upon heating .
| Condition | Product | Yield (%) |
|---|---|---|
| H~2~SO~4~ (70°C) | Undecylmalonic acid | 85–90 |
| NaOH (aqueous) | Sodium undecylmalonate | 75–80 |
Thermal Cyclocondensation
At elevated temperatures (>250°C), this compound participates in cyclocondensation reactions with dinucleophiles (e.g., amines or phenols) to form heterocyclic compounds .
Yield : ~30% under optimized conditions.
Reaction Thermodynamics
Thermochemical data for diethyl malonate derivatives (NIST) :
| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |
|---|---|---|
| C~7~H~11~O~4~^-^ + H^+^ → C~7~H~12~O~4~ | 1442 ± 5.0 | 1432 ± 8.4 |
Side Reactions and Limitations
-
Dialkylation : Competing reaction during alkylation steps reduces yields .
-
Thermal Decomposition : Prolonged heating above 300°C leads to ketene formation and side products .
Industrial and Biomedical Relevance
-
Drug Synthesis : Intermediate for barbiturates and anticonvulsants .
-
Mitochondrial Research : Used to study ROS modulation and metabolic pathways .
For further details, consult primary sources on malonic ester chemistry and mitochondrial delivery systems .
Comparison with Similar Compounds
Structural and Physical-Chemical Properties
The following table compares key properties of diethyl undecylmalonate (estimated) with structurally similar malonate esters:
Key Observations :
- Molecular Weight and Boiling Points : Longer substituents (e.g., undecyl vs. benzyl) increase molecular weight and boiling points due to greater van der Waals interactions .
- Solubility : Polar substituents (e.g., methyl in dimethyl malonate) enhance water solubility, while hydrophobic groups (e.g., undecyl) reduce polarity, favoring solubility in organic solvents .
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